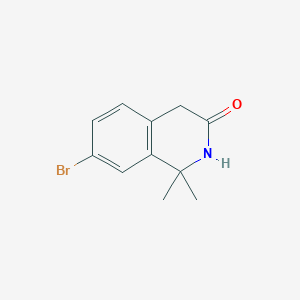

7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Description

Properties

IUPAC Name |

7-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-6-8(12)4-3-7(9)5-10(14)13-11/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCNTSNVHXIOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(=O)N1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, starting from commercially available precursors. The process may include steps like nitration, reduction, cyclization, and bromination, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of de-brominated or hydrogenated products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like sodium methoxide or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could result in various functionalized isoquinoline derivatives.

Scientific Research Applications

Organic Synthesis

7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is utilized as a building block in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecules efficiently. For instance, it can be involved in:

- Catalytic Cascade Reactions : The compound has been studied as a catalyst in enamine activation processes, enhancing the efficiency of synthesizing complex organic structures .

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly in the development of pharmaceuticals. Research indicates that derivatives of isoquinolinones exhibit various pharmacological properties, including:

- Antitumor Activity : Studies have shown that isoquinolinone derivatives can inhibit cancer cell growth, making them candidates for anticancer drug development.

- Neuroprotective Effects : Compounds similar to this compound have demonstrated protective effects against neurodegenerative diseases .

Material Science

Due to its unique chemical properties, this compound is also explored in material science applications:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology, where it can contribute to the development of efficient light-emitting materials.

Case Studies

Mechanism of Action

The mechanism of action of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

- Molecular Formula: C₁₀H₁₀BrNO

- Molecular Weight : 240.10 g/mol

- XLogP3 : 1.6

- Key Differences: Methyl substitution at the 2-position instead of 1,1-dimethyl.

6-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-57-3)

- Similarity Score : 0.95 (to the target compound)

- Key Differences : Bromine at the 6-position instead of 5. Positional isomerism may affect binding to enzyme active sites, as seen in related AChE inhibitors .

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS 891782-60-8)

Derivatives with Additional Functional Groups

7-Bromo-3-[(dimethylamino)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (Compound 15)

- Molecular Formula : C₁₂H₁₅BrN₂O

- Molecular Weight : 283.04 g/mol

- Key Differences: Incorporates a dimethylaminomethyl substituent at the 3-position. This polar group enhances water solubility but may reduce membrane permeability compared to the target compound .

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 724422-42-8)

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | C₁₁H₁₂BrNO | 254.12 | 2.1* | 2 | 29.1 |

| 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | C₁₀H₁₀BrNO | 240.10 | 1.6 | 1 | 20.3 |

| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | C₉H₈BrNO | 226.07 | 1.8* | 2 | 29.1 |

| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | C₁₀H₁₀BrNO | 240.10 | 1.7* | 2 | 29.1 |

*Estimated based on structural analogs.

- Lipophilicity (XLogP3) : The target compound’s 1,1-dimethyl groups increase lipophilicity (XLogP3 ~2.1) compared to 2-methyl analogs (XLogP3 ~1.6), favoring membrane permeability .

- Polar Surface Area : Higher topological polar surface area (29.1 Ų) in the target compound suggests moderate solubility, which may require formulation optimization for drug delivery .

Biological Activity

7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H12BrNO

- Molecular Weight : 254.12 g/mol

- CAS Number : 1935607-73-0

The presence of bromine in the structure may influence its reactivity and interaction with biological targets, potentially enhancing its pharmacological effects compared to non-brominated analogs.

Research indicates that this compound functions primarily as a dual inhibitor of EZH2 and HSP90. These enzymes are critical in various cellular processes, including gene expression regulation and protein folding.

- Inhibition of EZH2 :

- Inhibition of HSP90 :

Antitumor Activity

In vivo studies have shown that this compound exhibits significant antitumor efficacy against glioblastoma multiforme (GBM) cells resistant to temozolomide (TMZ). The compound induces cell cycle arrest at the M phase and suppresses reactive oxygen species (ROS) catabolism pathways, contributing to its cytotoxic effects .

Comparative Biological Activity

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 60.1 | Dual EZH2-HSP90 inhibitor |

| 1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one | N/A | Non-brominated analog |

| 7-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | N/A | Chlorinated analog |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on GBM Cells :

- Pharmacological Characterization :

Q & A

Q. What are the established synthetic routes for preparing the 1,2-dihydroisoquinolin-3(4H)-one core structure, and how can substituents like bromo and dimethyl groups be introduced?

The synthesis typically begins with the nitration and subsequent reduction of indanone derivatives. For example, 7-bromo substitution is achieved via electrophilic aromatic substitution using bromine or brominating agents under controlled conditions. The dimethyl groups are introduced through alkylation reactions, such as reacting intermediates with methyl halides in the presence of a base (e.g., K₂CO₃). Key steps include azide cyclization (using NaN₃ in HCl) to form the dihydroisoquinolinone scaffold, followed by purification via flash chromatography (hexane/EtOAc or chloroform) .

Q. Which analytical techniques are critical for confirming the structure and purity of 7-bromo-1,1-dimethyl derivatives?

Essential techniques include:

- 1H NMR (400 MHz, CDCl₃) : Assigns proton environments (e.g., δ 4.62 ppm for methylene groups adjacent to the carbonyl).

- ESI-MS : Confirms molecular weight (e.g., m/z 252 [M+H]+ for acetyl-substituted derivatives).

- HPLC : Ensures purity (>95%) using C18 columns and UV detection.

- Melting Point Analysis : Validates crystallinity (e.g., 143–145°C for intermediate compounds) .

Q. How is the initial biological screening for acetylcholinesterase (AChE) inhibition conducted?

The Ellman method is employed:

AChE enzyme is incubated with test compounds (0.1–100 µM) and the substrate acetylthiocholine.

Thiocholine production is measured spectrophotometrically at 412 nm using DTNB (5,5′-dithiobis-2-nitrobenzoic acid).

IC₅₀ values are calculated from dose-response curves (mean of triplicate experiments). Compounds like 3d show dual AChE/BACE1 inhibition (IC₅₀ ~1–10 µM) .

Advanced Research Questions

Q. How can the multitarget-directed ligand (MTDL) approach optimize 7-bromo derivatives for Alzheimer’s disease (AD) therapy?

The MTDL strategy integrates structural motifs from known inhibitors:

- Scaffold design : The dihydroisoquinolinone core mimics (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate, enabling dual AChE/BACE1 binding.

- Substituent optimization : Acyl groups (e.g., 3-methylbenzoyl in 3d ) enhance hydrophobic interactions with enzyme active sites. Molecular docking (MOE 2008.10) validates binding poses in BACE1 (e.g., hydrogen bonding with Asp32) .

Q. What methodologies are used to resolve contradictory bioactivity data across structurally similar analogs?

Contradictions in IC₅₀ values (e.g., varying AChE inhibition between 1d and 3d ) are addressed by:

- SAR analysis : Comparing substituent effects (e.g., electron-withdrawing groups improve BACE1 affinity).

- Molecular dynamics simulations : Assessing ligand-enzyme stability over 100-ns trajectories.

- Cellular toxicity assays (CCK-8) : Excluding false positives caused by cytotoxicity (e.g., HEK 293 cell viability >80% for 3d ) .

Q. How can molecular docking guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

Docking studies (e.g., AutoDock Vina) prioritize compounds with:

Q. What experimental strategies mitigate oxidative stress in neuronal models using these compounds?

Q. How is the synthetic scalability of brominated derivatives assessed without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.